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Vatalanib and the CONFIRM Trial Program

The CONFIRM (Colorectal Oral Novel therapy For the Inhibition of Angiogenesis and Retarding of
Metastases) trials were two large, phase III, multinational, randomized studies investigating the efficacy of
Vatalanib (PTK787/ZK222584) in metastatic colorectal cancer (mCRC) [1] [2]. Vatalanib is an orally active
small-molecule inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived

growth factor receptor (PDGFR), c-Kit, and c-Fms, thereby inhibiting angiogenesis [3] [4].

The core findings from these trials were that the addition of Vatalanib to standard chemotherapy
(FOLFOX4) did not statistically improve the primary endpoints of Progression-Free Survival (PFS) or
Overall Survival (OS) in the overall patient population [2] [4]. However, a prospectively planned analysis
revealed a significant benefit in a key patient subgroup: those with high baseline serum lactate

dehydrogenase (LDH) levels [1] [2].

Trial Designs and Efficacy Outcomes

The table below summarizes the designs and key outcomes for the two CONFIRM trials.
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Trial Characteristic CONFIRM-1 CONFIRM-2
Patient Population Chemotherapy-naive mCRC [1] mMCRC patients with progression during or
[2] within 6 months of first-line irinotecan-

based therapy [1] [2]

Treatment Arms Vatalanib + FOLFOX4 vs. Vatalanib + FOLFOX4 vs. Placebo +
Placebo + FOLFOX4 [2] FOLFOX4 [2]

Primary Endpoint(s) PFS [2] PFS and OS [1]

Key Result in No statistically significant No statistically significant improvement in

Overall Population improvement in PFS or OS with PFS or OS with Vatalanib [2]
Vatalanib [2]

Key Subgroup Improved PFS in patients with 40% reduction in tumor progression risk in
Finding high serum LDH [2] patients with high serum LDH [1]

Biomarker Analysis and Predictive Markers

A critical component of the CONFIRM trials was the translational research to identify biomarkers that could

predict which patients would benefit from Vatalanib.

Serum Lactate Dehydrogenase (LDH)

¢ Finding: High baseline serum LDH was the strongest predictor of benefit from Vatalanib [1] [2].

¢ Interpretation: High LDH is a known marker of tumor hypoxia and poor prognosis. The significant
PFS improvement in this subgroup suggests Vatalanib is particularly effective in aggressive, hypoxic
tumor environments [1].

Vascular Density (VD) Analysis

A study analyzed tumor tissue from 141 patients in the CONFIRM trials to assess vascular density (VD) [1].
The key findings were:
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Biomarker

Finding

Statistical Significance

PVEGFR2/KDR+ VD
(activated vessels)

PVEGFR2/KDR+ VD

CD31+ VD (total
vessels)

In the placebo group, high VD was linked to
poor response (RR 15% vs 52% with low VD).
Adding Vatalanib increased RR to 50% in high-
VD tumors.

Significantly improved PFS in patients with
high VD when treated with Vatalanib.

A similar trend of improved PFS was noted in
patients with high CD31+ VD treated with
Vatalanib.

Safety and Tolerability Profile

P=0.006 (association in
placebo); P=0.02
(improvement with
Vatalanib)

P=0.002

P=0.07

The safety profile of Vatalanib from the CONFIRM trials and other studies is consistent with anti-VEGF

therapy [2]. The most frequent grade 3/4 adverse events included:

e Hypertension (21% in CONFIRM trials) [2]
¢ Neutropenia (31% in CONFIRM trials) [2]

e Diarrhea (15%) [2]

e Other reported events: nausea, peripheral neuropathy, venous thrombosis, dizziness, and pulmonary

embolism [2]. In a phase Il pancreatic cancer trial, common grade 3/4 events also included fatigue
(17%), abdominal pain (17%), and elevated alkaline phosphatase (15%) [3].

Experimental Protocols from Key Studies

Vascular Density Immunohistochemistry (from [1])

¢ Objective: To assess vascular density (VD) and activated VEGF receptor status in primary tumor

tissues.

¢ Patient Samples: Paraffin-embedded materials from primary tumors of 141 patients enrolled in

CONFIRM trials.
Staining Method:
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o CD31: Used as a pan-endothelial cell marker to assess total microvessel density. Stained with
JC70 monoclonal antibody using an alkaline phosphatase anti-alkaline phosphatase (APAAP)
technique.

o pVEGFR2/KDR: Used to highlight vessels with activated VEGF signaling. Stained with
monoclonal antibody 34a against the Y1214 tyrosine residue using a modified streptavidin
technique.

¢ VD Quantification: Slides were scanned at low power (x40, x100). Areas of highest vascularization
at the tumor invading front were selected. Vessels were counted in three chosen x200 high-power
fields, and the mean was calculated.

Dosing Schedule (from Phase Il Trial [3])

¢ Regimen: Vatalanib was administered orally twice daily using a "ramp-up" schedule over the first
cycle (28 days) to optimize tolerability.
o Week 1: 250 mg BID
o Week 2: 500 mg BID
o Week 3 and beyond: 750 mg BID (full dose of 1500 mg/day)

Vatalanib's Mechanism and Biomarker Stratification

The following diagram illustrates Vatalanib's primary mechanism of action and how biomarker stratification

identifies responsive patients.
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Vatalanib mechanism and biomarker stratification.

Conclusion and Perspectives

The CONFIRM trials demonstrated that while Vatalanib did not provide a blanket benefit for all mCRC
patients, it held significant therapeutic potential for a specific biological subgroup characterized by high
serum LDH and high tumor pVEGFR2/KDR+ vascular density [1] [2]. This underscores a fundamental
principle in modern oncology: the success of targeted therapies often depends on identifying and selecting
patients based on predictive biomarkers. Although Vatalanib itself was not widely adopted for mCRC, these

trials provided a valuable framework for the future development of anti-angiogenic drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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